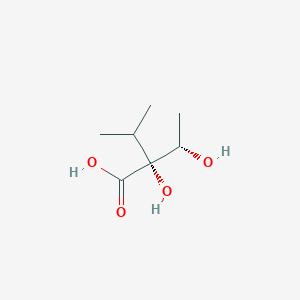
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Trachelanthic acid is a naturally occurring organic compound known for its unique chemical structure and potential applications in various scientific fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can significantly influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Trachelanthic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of (-)-Trachelanthic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Trachelanthic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(-)-Trachelanthic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (-)-Trachelanthic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trachelanthic acid: The racemic mixture of both enantiomers.
Other chiral acids: Compounds like lactic acid and mandelic acid, which also have chiral centers and similar chemical properties.
Uniqueness
(-)-Trachelanthic acid is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its racemic mixture or other similar compounds. This makes it valuable in applications where chirality plays a crucial role in efficacy and interaction.
Propriétés
Numéro CAS |
23944-50-5 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1 |
Clé InChI |
KXEISHUBUXWXGY-CAHLUQPWSA-N |
SMILES isomérique |
C[C@@H]([C@](C(C)C)(C(=O)O)O)O |
SMILES canonique |
CC(C)C(C(C)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





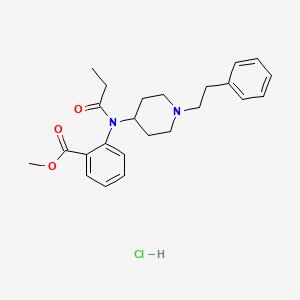

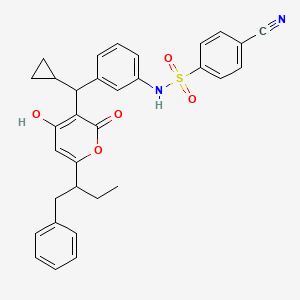
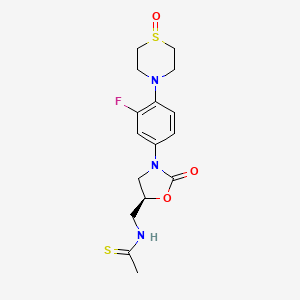
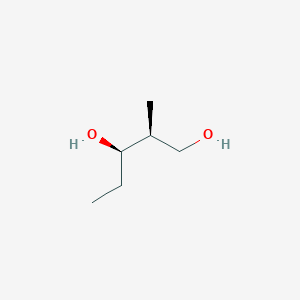
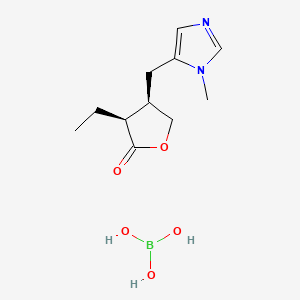
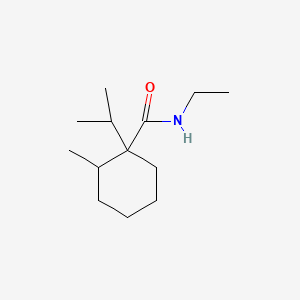
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
